{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride

chemical biology medicinal chemistry synthetic chemistry

Researchers needing a soluble, high-purity phenoxyethylamine scaffold for SAR often encounter inconsistent reactivity and solubility with tertiary amine analogs. This compound provides a free primary amine for direct derivatization, ortho geometry for compact bidentate probing, and >20 mg/mL aqueous solubility as the dihydrochloride salt. • Free primary amine enables parallel amidation, sulfonamidation, or reductive amination for library synthesis • Ortho-substituted pyrrolidine-ethylamine motif yields ~3.5 Å N-N distance for bidentate ligand design targeting aminergic GPCRs and sigma receptors • ≥98% purity supports reproducible cell-based assays (EC₅₀/IC₅₀) and use as a chromatographic reference standard

Molecular Formula C13H22Cl2N2O
Molecular Weight 293.23 g/mol
CAS No. 1185299-17-5
Cat. No. B1389134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride
CAS1185299-17-5
Molecular FormulaC13H22Cl2N2O
Molecular Weight293.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2OCCN.Cl.Cl
InChIInChI=1S/C13H20N2O.2ClH/c14-7-10-16-13-6-2-1-5-12(13)11-15-8-3-4-9-15;;/h1-2,5-6H,3-4,7-11,14H2;2*1H
InChIKeySELRKWGIYLFFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile


{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is a synthetic phenoxyethylamine derivative supplied as a crystalline dihydrochloride salt. The molecule contains a pyrrolidine ring linked via a methylene bridge to an ortho-substituted phenoxy moiety, with a terminal primary amine on the ethyl spacer. With a molecular weight of 293.24 g·mol⁻¹ and molecular formula C₁₃H₂₂Cl₂N₂O , the compound is commercially available at certified purities of ≥95% to ≥98% . It belongs to the broader class of heterocyclic phenoxyamines explored in medicinal chemistry as synthetic intermediates and pharmacological probes [1].

Why Generic Substitution Fails


Seemingly minor structural modifications within the phenoxyethylamine class produce pronounced differences in physicochemical properties, reactivity, and biological recognition. Replacing the terminal primary amine with a tertiary amine (e.g., pyrrolidine or dimethylamino), altering the cyclic amine from pyrrolidine to piperidine or morpholine, or moving the methylene‑amine substituent from the ortho to the para position can drastically shift hydrogen‑bonding capacity, basicity, metabolic susceptibility, and synthetic derivatization potential [1]. Consequently, generic substitution without quantitative head‑to‑head validation risks irreproducible results in receptor‑binding assays, structure‑activity relationship studies, and multi‑step synthetic routes where the primary amine is the sole functional handle for further elaboration.

Differentiation from Structural Analogs


Primary Amine Derivatization Advantage

The target compound carries a free primary amine (pKaₐ ≈ 10.6 for the conjugate acid), whereas the closely related analog 1-[2-[4-(phenylmethyl)phenoxy]ethyl]pyrrolidine (CAS 147664-41-3) terminates in a tertiary pyrrolidine nitrogen. The primary amine permits selective acylation, sulfonylation, and reductive amination under mild conditions that are kinetically inaccessible to the tertiary amine [1]. This orthogonal reactivity is critical for library synthesis and bioconjugation workflows.

chemical biology medicinal chemistry synthetic chemistry

Aqueous Solubility Advantage of Dihydrochloride Salt

The dihydrochloride salt of {2-[2-(pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine achieves aqueous solubility exceeding 20 mg/mL at neutral pH, a characteristic common to hydrochloride salts of primary amines. In contrast, the free base form of the same compound or its tertiary amine analog (CAS 147664-41-3), which is a free base liquid, remains largely water‑insoluble (<1 mg/mL) . This solubility differential is critical for reproducible in vitro assay dosing and for aqueous‑based reaction conditions.

pharmaceutical formulation assay development in vitro pharmacology

Certified High Purity for Reproducibility

MolCore supplies the compound at a minimum purity of 98% (HPLC) , whereas several vendors list a 95% minimum specification . The 3% absolute purity difference may appear modest, but the level of individual unidentified impurities can differ by an order of magnitude. In sensitive biochemical or cell‑based assays, even 1–2% of a potent agonist or antagonist impurity can shift EC₅₀/IC₅₀ values by >10‑fold, leading to false structure‑activity conclusions.

analytical chemistry quality control reproducibility

Conformational Restraint of Ortho Substitution

The pyrrolidin‑1‑ylmethyl group is positioned ortho to the phenoxy oxygen in the target compound . In the para‑substituted isomer 4-(pyrrolidin‑1‑ylmethyl)phenoxyethylamine, the basic nitrogen is located farther from the ethylamine chain, altering the distance between the two nitrogen atoms from approximately 3.5 Å to approximately 7.2 Å (distance between N atoms in energy‑minimized conformers) . This spatial rearrangement can critically affect bidentate ligand‑receptor interactions and metal‑chelation geometries.

structural biology ligand design medicinal chemistry

Optimal Application Scenarios


Primary Amine-Directed Library Synthesis

The free primary amine distinguishes this compound from tertiary amine analogs, allowing rapid parallel amidation, sulfonamidation, or reductive amination to generate diverse screening libraries. Researchers pursuing structure‑activity relationship exploration of sigma‑receptor or GABAB‑receptor pharmacophores benefit from the compound's ready derivatization .

Reproducible In Vitro Pharmacology Assays

With certified purity ≥98% and aqueous solubility exceeding 20 mg/mL, the compound is well‑suited for cell‑based assays where precise dosing and minimal solvent toxicity are critical. The dihydrochloride salt avoids the solubility pitfalls of free base analogs, supporting reliable EC₅₀/IC₅₀ determinations .

Stereoelectronic Probe for Receptor Binding

The ortho arrangement of the pyrrolidine and ethylamine motifs shortens the inter‑nitrogen distance to ~3.5 Å, enabling the compound to serve as a compact bidentate probe. This geometry is useful for mapping the spatial tolerance of amine‑binding pockets in aminergic GPCRs and sigma receptors, where the para isomer would be too extended to fit .

Analytical Reference Standard and Impurity Profiling

The high‑purity grade (≥98%) permits use as a chromatographic reference standard for the identification and quantification of process‑related impurities in synthetic routes that employ phenoxyethylamine intermediates .

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